molecular formula C15H21NO4S B4171501 4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol

4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol

Cat. No.: B4171501
M. Wt: 311.4 g/mol
InChI Key: XTLIXCCIRRUDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol, also known as DMTCP, is a chemical compound used in scientific research for its ability to induce reversible brain inactivation. DMTCP is a synthetic compound that was first synthesized in the 1990s and has since been used in various scientific studies to understand the mechanisms of the brain.

Mechanism of Action

4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol acts as an antagonist to the GABA-A receptor, which is a neurotransmitter receptor that mediates inhibitory neurotransmission in the brain. By binding to this receptor, this compound inhibits the activity of neurons in the area where it is injected, leading to reversible brain inactivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include reversible brain inactivation, which allows researchers to study the function of specific areas of the brain. This compound also has minimal effects on other physiological systems, making it a useful tool for studying the brain without affecting other bodily functions.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol in lab experiments include its ability to induce reversible brain inactivation, its specificity for the GABA-A receptor, and its minimal effects on other physiological systems. The limitations of using this compound include the need for invasive injection into the brain, the potential for off-target effects, and the limited duration of its effects.

Future Directions

For the use of 4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol in scientific research include further studies on its mechanism of action and its effects on different areas of the brain. Additionally, researchers may explore the use of this compound in combination with other techniques, such as optogenetics, to better understand the function of the brain. Finally, the development of new compounds with similar properties to this compound may lead to improved tools for studying the brain.

Scientific Research Applications

4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol is used in scientific research for its ability to induce reversible brain inactivation. This is achieved by injecting this compound into the brain, which binds to a specific receptor and blocks the activity of neurons in that area. This allows researchers to study the function of that area of the brain by observing the effects of its inactivation.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(4-hydroxy-3,5-dimethoxyphenyl)methanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-9-7-16(8-10(2)20-9)15(21)11-5-12(18-3)14(17)13(6-11)19-4/h5-6,9-10,17H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLIXCCIRRUDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)C2=CC(=C(C(=C2)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.